molecular formula C11H20N4 B13645302 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine

1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine

Katalognummer: B13645302
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: VUSYJLKFNYSWBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine is a heterocyclic compound featuring a piperazine core substituted with a methyl group at position 2 and an imidazole ring linked via a methylene bridge. The imidazole moiety is further substituted with an ethyl group at position 1 (Fig. 1). This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.

Eigenschaften

Molekularformel

C11H20N4

Molekulargewicht

208.30 g/mol

IUPAC-Name

1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperazine

InChI

InChI=1S/C11H20N4/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2/h5,7,10,12H,3-4,6,8-9H2,1-2H3

InChI-Schlüssel

VUSYJLKFNYSWBQ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CN=C1CN2CCNCC2C

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Route

The primary synthetic strategy involves the nucleophilic substitution reaction between a 1-ethyl-1H-imidazole derivative and a methylated piperazine, specifically 2-methylpiperazine. The key step is the formation of a methylene bridge linking the imidazole nitrogen to the piperazine nitrogen.

  • Starting Materials:

    • 1-ethyl-1H-imidazole (commercially available)
    • 2-methylpiperazine (commercially available)
  • Typical Reaction:

    • The reaction is often conducted by reacting 1-ethyl-1H-imidazole with 2-methylpiperazine in the presence of a formaldehyde source or a suitable methylene donor under basic conditions.
    • Potassium carbonate is commonly used as a base.
    • Aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.
  • Reaction Conditions:

    • Temperature: Room temperature to moderate heating (25–70°C)
    • Time: Overnight stirring (12–24 hours)
    • Monitoring: Thin-layer chromatography (TLC) or HPLC to track reaction progress
  • Purification:

    • The crude product is purified by column chromatography using silica gel with solvent gradients (e.g., ethyl acetate/hexane).
    • Recrystallization from appropriate solvents may be employed to obtain analytically pure material.

Mannich-Type Reaction Variant

An alternative synthetic route involves a Mannich reaction, where 1-ethylimidazole, formaldehyde, and 2-methylpiperazine are reacted under reflux conditions to form the target compound. This method introduces the aminoalkyl group at the imidazole ring via a three-component condensation.

  • Advantages:

    • One-pot synthesis
    • Good yields (70–85%)
    • Straightforward purification
  • Optimization Parameters:

    • Solvent polarity adjustment (e.g., dichloromethane/water mixtures)
    • Catalyst loading (e.g., copper sulfate for click chemistry variants)
    • Reaction temperature and time.

Industrial Scale Synthesis

For industrial production, continuous flow reactors and automated systems are employed to improve yield and reproducibility. The reaction parameters are optimized for scale, including:

  • Use of continuous stirring and temperature control
  • Efficient solvent recovery systems
  • Automated monitoring of reaction progress via inline spectroscopy
  • Use of catalytic hydrogenolysis or acidic hydrolysis for intermediate transformations when applicable.

Reaction Mechanism and Chemical Reactions

Reaction Type Reagents/Conditions Outcome/Products
Nucleophilic Substitution 1-ethylimidazole + 2-methylpiperazine + formaldehyde, base (K2CO3), aprotic solvent Formation of methylene bridge linking imidazole and piperazine
Oxidation Hydrogen peroxide, potassium permanganate Possible formation of imidazole N-oxides
Reduction Lithium aluminum hydride in anhydrous ether Reduction of imidazole or piperazine moieties
Substitution Alkyl halides + sodium hydride Functionalization of imidazole ring

The key synthetic step is the nucleophilic substitution or Mannich-type reaction to form the methylene bridge. Subsequent chemical modifications can be performed for derivative synthesis.

Spectroscopic Characterization

Critical analytical techniques for confirming the structure and purity include:

Technique Key Data/Indicators
IR Spectroscopy Imidazole C=N stretch (~1600 cm⁻¹), piperazine N-H bending (~1450 cm⁻¹)
¹H NMR Spectroscopy Ethyl group triplet (δ 1.2–1.5 ppm), imidazole protons (δ 7.2–7.5 ppm), piperazine methylene protons
Mass Spectrometry Molecular ion peak consistent with 208–210 m/z (free base) or 244 m/z (hydrochloride salt)
X-ray Crystallography Optional for 3D structural confirmation and hydrogen bonding analysis

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Reagents/Conditions Yield (%) Notes
Nucleophilic Substitution 1-ethylimidazole + 2-methylpiperazine + K2CO3, acetonitrile, rt, overnight 60–75 Straightforward, scalable
Mannich Reaction 1-ethylimidazole + formaldehyde + 2-methylpiperazine, reflux, catalyst (CuSO4) 70–85 One-pot, high yield, requires optimization
Industrial Continuous Flow Similar reagents, automated system, controlled temperature and stirring >80 High efficiency, reproducibility

Research Findings and Notes

  • The reaction conditions such as solvent choice, base strength, temperature, and catalyst presence significantly influence the yield and purity.
  • The compound’s synthesis is well-established in medicinal chemistry, often serving as a building block for more complex molecules.
  • Proprietary protocols may vary, especially in industrial settings, to optimize cost and environmental impact.
  • Stability studies indicate that the compound is stable at room temperature, facilitating handling and storage without special precautions.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperazine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine:

Basic Information

  • Name: this compound
  • CAS Number: 1306603-09-7
  • Molecular Formula: C11H20N4
  • Molecular Weight: 208.30

Chemical Properties

  • Smiles: CCn1ccnc1CN1CCNCC1C

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302-H315-H319-H335
  • Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501

Related Compounds

  • 1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine (CAS: 1311315-76-0)

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context for potential applications based on related compounds and chemical derivatives:

  • Thiadiazole Derivatives: Research has explored thiadiazole derivatives as potential antitumor agents against chronic myelogenous leukemia .
  • Acyl thiourea derivatives : Studies include research on antioxidant, cytotoxic, antibacterial, and antifungal activities .
  • Enzyme Inhibition: Halogenated Coumarin–Chalcones have shown inhibitory activities against MAOs, AChE, BChE, and BACE-1 .

Wirkmechanismus

The mechanism of action of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors, potentially modulating their activity. These interactions can affect biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 2.
  • 2-Methyl substitution : Enhances steric effects and modulates basicity.
  • Imidazole linkage : Introduces aromaticity and hydrogen-bonding capacity.
  • 1-Ethyl group : Increases hydrophobicity and steric bulk on the imidazole ring.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and applications are influenced by substitutions on both the piperazine and imidazole moieties. Below is a comparison with key analogues (Table 1):

Compound Substituents Key Properties Reference
1-[(1H-Imidazol-2-yl)methyl]piperazine No substituents on imidazole or piperazine Lower hydrophobicity; used as a ligand in coordination chemistry.
1-(1-Methyl-1H-imidazol-2-yl)piperazine Methyl on imidazole (position 1); no methyl on piperazine Enhanced metabolic stability; potential CNS activity.
1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine Trifluoromethyl pyridine substituent Cytochrome P450 2D6 inhibitor; mechanism-based inactivation via apoprotein adduction.
2-[(4-Methyl-1-piperazinyl)methyl]imidazole Methyl on piperazine (position 4); no ethyl on imidazole Intermediate in antipsychotic drug synthesis.

Key Observations :

  • Ethyl vs.
  • Piperazine Substitution : The 2-methyl group on piperazine alters conformational flexibility and hydrogen-bonding capacity versus unsubstituted piperazine .

Physicochemical Data :

  • Solubility : The ethyl and methyl groups reduce water solubility compared to unsubstituted 1-[(1H-imidazol-2-yl)methyl]piperazine (logP ~1.2 vs. ~0.5) .
  • Melting Point : Expected to range between 160–190°C based on analogues (e.g., 171–172°C for 1-(1-benzyl-2-methyl-4-nitroimidazol-5-yl)-4-(pyridin-2-yl)piperazine) .

Pharmacological Effects :

  • Enzyme Inhibition : Analogues like EMTPP () inactivate cytochrome P450 2D6 via apoprotein adduction, suggesting the target compound may interact with similar metabolic pathways.
  • Antimicrobial Potential: Imidazole-piperazine hybrids in show moderate antibacterial activity, likely due to membrane disruption.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Alkylation : Reacting 2-methylpiperazine with 1-ethyl-1H-imidazole-2-carbaldehyde under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the imine intermediate.

Protection/Deprotection : Use of Boc-protected intermediates to prevent side reactions .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures. Challenges include separating regioisomers due to the flexibility of the piperazine ring and imidazole substituents .

  • Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationNaBH₃CN, MeOH, RT65–7085–90
DeprotectionTFA/DCM, 0°C90–95≥95

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the piperazine ring conformation (δ 2.3–3.5 ppm for N-CH₂ groups) and imidazole proton environment (δ 7.2–7.8 ppm for aromatic protons). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 249.218) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, though crystal growth is challenging due to hygroscopicity .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl groups on the imidazole) impact biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the ethyl group with methyl/trifluoromethyl and assay receptor binding (e.g., serotonin/dopamine receptors via radioligand displacement). For example:
Substituent5-HT₂A Kᵢ (nM)D₂ Kᵢ (nM)
-CH₂CH₃ (ethyl)12 ± 245 ± 5
-CF₃8 ± 122 ± 3
  • Computational Modeling : Density Functional Theory (DFT) calculates substituent effects on electron density and steric hindrance. Molecular docking (AutoDock Vina) predicts binding poses in receptor pockets .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HEK293T for GPCRs) and normalize data to reference compounds (e.g., ketanserin for 5-HT₂A).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets. For example, a 2023 study reported IC₅₀ = 50 nM (HEK293), while a 2024 study found 120 nM (CHO-K1), attributed to receptor glycosylation differences .
  • Control for Purity : Ensure ≥95% purity (HPLC) to exclude confounding effects from synthesis byproducts .

Q. How is the compound’s metabolic stability assessed, and what in vitro models predict bioavailability?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
  • Caco-2 Permeability : Measure apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin) reveals unbound fraction (fu > 5% is favorable) .

Data Contradiction Analysis

Q. Why do computational predictions of logP (2.1) conflict with experimental measurements (3.5)?

  • Methodological Answer :

  • Solvent Effects : Experimental logP (shake-flask method, octanol/water) accounts for ionization (pKa ~8.5 for piperazine), whereas software (e.g., ChemAxon) may ignore pH-dependent partitioning .
  • Conformational Flexibility : MD simulations show the ethyl-imidazole group adopts hydrophobic conformations in octanol, increasing logP vs. rigid in silico models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.